molecular formula C13H19N3OS B2879278 N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE CAS No. 1448044-96-9

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE

Cat. No.: B2879278
CAS No.: 1448044-96-9
M. Wt: 265.38
InChI Key: AHMSQMLVJHDJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE is a compound that features a thiazole ring, a piperidine ring, and a cyclobutanecarboxamide group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its aromatic properties and biological activity . The piperidine ring is a six-membered ring containing nitrogen, commonly found in many pharmaceuticals. The cyclobutanecarboxamide group adds a unique structural element to the compound, potentially influencing its reactivity and biological properties.

Preparation Methods

One common synthetic route involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions, such as the presence of a base and a solvent like dichloromethane . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and high-throughput techniques.

Chemical Reactions Analysis

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the thiazole and piperidine rings.

Scientific Research Applications

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity. The piperidine ring can enhance the compound’s solubility and bioavailability, while the cyclobutanecarboxamide group may modulate its overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE is unique due to the combination of the thiazole, piperidine, and cyclobutanecarboxamide groups, which may confer distinct biological and chemical properties compared to other thiazole-containing compounds.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-12(10-2-1-3-10)15-11-4-7-16(8-5-11)13-14-6-9-18-13/h6,9-11H,1-5,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMSQMLVJHDJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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